N-(3,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a cinnoline core, a phenyl group, and methoxy substituents on the phenyl ring. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and ortho-substituted aromatic aldehydes.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.
Methoxylation: The methoxy groups on the phenyl ring can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substituents but a different core structure.
N-(3,4-Dimethoxyphenyl)methyleneamino-4-hydroxy-benzamide: A related compound with similar functional groups.
Uniqueness
N-(3,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide is unique due to its cinnoline core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-oxo-1-phenylcinnoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-29-19-13-12-15(14-20(19)30-2)24-23(28)21-22(27)17-10-6-7-11-18(17)26(25-21)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWNAQWTXRBUKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C3C2=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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